molecular formula C17H18N4O2S B5688986 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine

4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B5688986
M. Wt: 342.4 g/mol
InChI Key: JRZUVJJCAOSSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers. This compound has been extensively studied in recent years due to its promising anticancer properties.

Mechanism of Action

4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine blocks the BCR pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways. 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to inhibit the proliferation and survival of cancer cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine is its selectivity for BTK, which reduces the risk of off-target effects. The compound has also been shown to have a favorable safety profile in animal models and humans. However, there are some limitations to using 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to administer in certain assays. In addition, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has a relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for the development and study of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine. One potential direction is to investigate the use of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is to explore the use of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine in other types of cancer, such as breast or prostate cancer. Additionally, further studies are needed to understand the long-term effects of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine on cancer cells and normal cells, as well as its potential for drug resistance.

Synthesis Methods

The synthesis of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine involves several steps, including the reaction of 2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with 2-furoylpiperazine in the presence of a base. The resulting product is then purified using column chromatography. The final compound is obtained in high yield and purity.

Scientific Research Applications

4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including lymphoma, leukemia, and solid tumors. The compound has shown potent activity against cancer cells, both in vitro and in vivo. In addition, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to be well-tolerated in animal models and humans, with a favorable safety profile.

properties

IUPAC Name

[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-12(2)24-16-14(11)15(18-10-19-16)20-5-7-21(8-6-20)17(22)13-4-3-9-23-13/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZUVJJCAOSSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone

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